2-(Cyclopentylamino)isonicotinic acid
Overview
Description
2-(Cyclopentylamino)isonicotinic acid is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Scientific Research Applications
Target Identification in Mycobacterium tuberculosis
Isonicotinic acid derivatives, like isoniazid, target the mycobacterial enzyme InhA involved in mycolic acid biosynthesis, crucial for the cell wall of Mycobacterium tuberculosis. Mutations in the inhA gene confer resistance to isoniazid, highlighting its role as a primary target for tuberculosis treatment (Banerjee et al., 1994). Additionally, isoniazid forms a covalent complex with the beta-ketoacyl ACP synthase KasA, further implicating it in the action mechanism against tuberculosis (Mdluli et al., 1998).
Photoisomerization Applications
The ability to alter the reaction rate in solid-state photoisomerization of cobaloxime complexes through the formation of host–guest complexes with secondary amines demonstrates the potential of isonicotinic acid derivatives in modifying chemical reactions under specific conditions, providing insights into reaction dynamics and control (Hashizume & Ohashi, 1998).
Selective Recognition and Removal of Molybdenum(VI)
Isonicotinic acid has been used to prepare Mo(VI) oxy ion-imprinted particles, showcasing its application in selective recognition and removal of molybdenum(VI) from water, highlighting its potential in environmental cleanup and water treatment technologies (Ren et al., 2013).
Chelation Therapy
Isonicotinic acid derivatives have been explored as chelating agents, offering a strategy for binding metal ions, which is crucial in managing metal-induced toxicity and for therapeutic applications in conditions like iron overload diseases. This underscores the versatility of isonicotinic acid derivatives in medicinal chemistry and therapeutic applications (Charkoudian et al., 2006).
Anticancer and Antimalarial Research
Derivatives of isonicotinic acid have shown potential in anticancer and antimalarial research, with specific compounds demonstrating significant efficacy in rodent models. This highlights the therapeutic potential of these compounds beyond their traditional use in treating tuberculosis, opening avenues for novel treatments for malaria and cancer (Posner et al., 2004).
Safety And Hazards
The safety data sheet for isonicotic acid indicates that it causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance . Specific safety and hazard information for 2-(Cyclopentylamino)isonicotinic acid may not be widely published or may be proprietary.
properties
IUPAC Name |
2-(cyclopentylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHLQOZJRIRQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651393 | |
Record name | 2-(Cyclopentylamino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)isonicotinic acid | |
CAS RN |
1019127-19-5 | |
Record name | 2-(Cyclopentylamino)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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